Cas no 1640971-51-2 (Tofacitinib metabolite-1)

Tofacitinib metabolite-1 structure
商品名:Tofacitinib metabolite-1
Tofacitinib metabolite-1 化学的及び物理的性質
名前と識別子
-
- Tofacitinib metabolite-1
- 3-(4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- 1269823-96-2
- UNII-X9750OU426
- CS-0128276
- 1-Piperidinepropanenitrile, 3-[(6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-beta-oxo-
- Q27293717
- F82698
- SCHEMBL9918625
- 3-((3R,4R)-4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- Tofacitinib metabolite M9
- 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7- dihydro-5H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3- oxopropanenitrile
- 1640971-51-2
- AKOS040755953
- 3-(4-METHYL-3-(METHYL(6-OXO-6,7-DIHYDRO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANENITRILE, (3R,4R)-
- 1-Piperidinepropanenitrile, 3-((6,7-dihydro-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-4-yl)methylamino)-4-methyl-beta-oxo-
- (3R,4R)-3-(4-methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo(2,3-D)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- MS-24922
- X9750OU426
- 3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- 1-PIPERIDINEPROPANENITRILE, 3-((6,7-DIHYDRO-6-OXO-5H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)METHYLAMINO)-4-METHYL-.BETA.-OXO-
- HY-136336
-
- インチ: InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1
- InChIKey: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
- ほほえんだ: CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N
計算された属性
- せいみつぶんしりょう: 328.16477390g/mol
- どういたいしつりょう: 328.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
Tofacitinib metabolite-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Tofacitinib metabolite-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0128276-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.01% | 5mg |
$480.0 | 2021-09-02 | |
MedChemExpress | HY-136336-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 5mg |
¥4800 | 2024-04-19 | |
MedChemExpress | HY-136336-10mM*1 mL in DMSO |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mM*1 mL in DMSO |
¥5280 | 2024-04-19 | |
MedChemExpress | HY-136336-10mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99.59% | 10mg |
¥7440 | 2024-04-19 | |
Ambeed | A1365595-5mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 5mg |
$152.0 | 2025-03-03 | |
Aaron | AR01V7TU-25mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 25mg |
$438.00 | 2025-02-12 | |
Ambeed | A1365595-50mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 50mg |
$924.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T938209-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | ≥99% | 5mg |
¥4,320.00 | 2022-08-31 | |
1PlusChem | 1P01V7LI-5mg |
Tofacitinib metabolite-1 |
1640971-51-2 | 99% | 5mg |
$586.00 | 2024-06-19 | |
Ambeed | A1365595-10mg |
3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
1640971-51-2 | 99% | 10mg |
$257.0 | 2025-03-03 |
Tofacitinib metabolite-1 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
1640971-51-2 (Tofacitinib metabolite-1) 関連製品
- 91726-43-1(1-(tert-butoxy)carbonyl-3-hydroxypyrrolidine-2-carboxylic acid)
- 1808187-45-2([3-(4-Chlorophenyl)oxiran-2-yl]methanol)
- 866144-06-1(2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide)
- 22210-21-5(ethyl 3-methylhex-2-enoate)
- 2228997-26-8(5-(1-bromo-2-methylpropan-2-yl)-N,N,4-trimethyl-1,3-thiazol-2-amine)
- 2034586-69-9(N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-(3-methylphenyl)acetamide)
- 2580180-43-2(5-Azaspiro[3.5]nonan-2-amine)
- 94224-92-7(methyl 4-(iodomethyl)benzoate)
- 2229267-40-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-5-fluorophenyl)-2-hydroxyacetate)
- 1807222-49-6(Ethyl 2-bromomethyl-4-cyano-5-(trifluoromethylthio)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1640971-51-2)Tofacitinib metabolite-1

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):324.0/518.0/623.0/748.0/1246.0